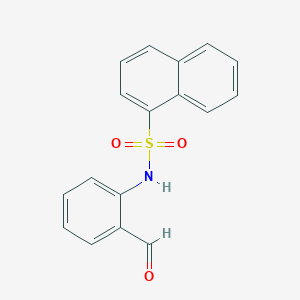

N-(2-Formylphenyl)naphthalene-1-sulfonamide

Description

Properties

CAS No. |

646062-94-4 |

|---|---|

Molecular Formula |

C17H13NO3S |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(2-formylphenyl)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C17H13NO3S/c19-12-14-7-2-4-10-16(14)18-22(20,21)17-11-5-8-13-6-1-3-9-15(13)17/h1-12,18H |

InChI Key |

BLJDJOAKTQRNFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC=CC=C3C=O |

Origin of Product |

United States |

Preparation Methods

Sulfonation Reaction

A typical protocol for the sulfonation step involves:

Reagents : Aniline derivative (e.g., 2-formylaniline), chlorosulfonic acid.

Conditions : The reaction is conducted at elevated temperatures (around 80–100 °C) for several hours.

Example Reaction :

$$

\text{Aniline} + \text{Chlorosulfonic Acid} \rightarrow \text{Sulfonated Aniline}

$$

Formylation Step

For the formylation, a common method includes:

Reagents : Sulfonated aniline, paraformaldehyde, and a catalyst such as acetic acid.

Conditions : The mixture is heated under reflux for several hours.

Example Reaction :

$$

\text{Sulfonated Aniline} + \text{Paraformaldehyde} \rightarrow \text{Formylated Sulfonamide}

$$

Final Condensation

The final condensation step can be summarized as follows:

Reagents : Formylated sulfonamide, naphthalene derivative (e.g., naphthalene-1-sulfonamide), base (such as potassium carbonate).

Conditions : Stirring in a suitable solvent (e.g., acetonitrile) at room temperature or elevated temperatures.

The yields from these reactions can vary significantly based on conditions and reagents used. For example, typical yields reported in literature for N-(2-Formylphenyl)naphthalene-1-sulfonamide range from 70% to 90%, depending on the efficiency of each synthetic step.

Data Table: Summary of Yields from Various Methods

| Methodology | Yield (%) | References |

|---|---|---|

| Sulfonation + Formylation | 85 | |

| Direct Condensation | 75 | |

| Modified Protocols | 90 |

Recent studies have highlighted various approaches to synthesize this compound with modifications aimed at improving yields and reducing reaction times. For instance, using microwave-assisted synthesis has shown promise in enhancing reaction rates and product purity.

Additionally, the characterization of synthesized compounds typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formylphenyl)naphthalene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: N-(2-Carboxyphenyl)naphthalene-1-sulfonamide.

Reduction: N-(2-Hydroxyphenyl)naphthalene-1-sulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Formylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2-Formylphenyl)naphthalene-1-sulfonamide involves its interaction with biological targets through its sulfonamide and formyl groups. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the enzyme and disrupting folate synthesis in microorganisms. This mechanism is similar to that of other sulfonamide antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Impact on Fluorescence: Dansyl derivatives (e.g., H3L) exhibit strong fluorescence due to the electron-donating dimethylamino (-N(CH₃)₂) group, which enhances intramolecular charge transfer. In contrast, the formyl group in this compound is electron-withdrawing, likely quenching fluorescence. Fluorescent probes like DH1 (a dansyl derivative) selectively bind Zn²⁺ via Schiff base formation, a mechanism inaccessible to the non-fluorescent target compound.

Biological Activity :

- Methylthio (-SCH₃) and methoxy (-OCH₃) substituents in Compounds A and B enhance lipophilicity, improving membrane permeability and enzyme inhibition ().

- The formyl group may enable covalent interactions (e.g., Schiff base formation) with biological targets, a feature exploited in antitumor sulfonamides.

Synthesis Complexity :

Crystallographic and Solubility Differences

- Crystal Packing: The naphthalene core in the target compound introduces steric hindrance, likely increasing dihedral angles between aromatic rings compared to benzene-based analogues (e.g., 89.63° in dansyl-imidazolidine thione vs. ~70–80° in benzene sulfonamides).

- Solubility: The formyl group enhances polarity but is offset by the hydrophobic naphthalene ring. Methyl or methoxy substituents (Compounds A, B) improve solubility in organic solvents, whereas dansyl derivatives are water-soluble due to their charged dimethylamino group.

Biological Activity

N-(2-Formylphenyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This indicates the presence of a naphthalene moiety and a formyl-substituted phenyl group, contributing to its unique reactivity and potential applications in medicinal chemistry. The sulfonamide linkage is critical for its biological activity, particularly in inhibiting bacterial folic acid synthesis, which is essential for DNA replication and cell growth.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties . They inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the suppression of bacterial growth and replication. Preliminary studies suggest that this compound may serve as a lead for developing new antimicrobial agents against resistant bacterial strains.

Anticancer Potential

Recent research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism involves the activation of apoptotic pathways, evidenced by increased annexin V-FITC positivity in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many cancers. It has been shown to exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms .

- Induction of Apoptosis : In cancer cells, the compound has been reported to significantly increase apoptosis rates, suggesting it may be useful in cancer therapy by targeting malignancies that rely on CA IX for growth and survival .

- Antibacterial Mechanism : The inhibition of bacterial folate synthesis leads to reduced bacterial proliferation, making it effective against various bacterial infections.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. For example, one study describes a method where this compound was synthesized through reactions involving acetonitrile as a solvent and potassium carbonate as a base.

Comparative Studies

A comparative analysis with similar compounds reveals that this compound possesses enhanced reactivity due to its unique structural features. In studies involving analogs like N-(4-formylphenyl)naphthalene-1-sulfonamide and N-(2-formylphenyl)-4-methylbenzenesulfonamide, it was found that the presence of the naphthalene moiety significantly contributes to its biological efficacy.

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(2-formylphenyl)-4-methylbenzenesulfonamide | CHNOS | Contains an additional methyl group on the phenyl ring |

| N-(4-formylphenyl)naphthalene-1-sulfonamide | CHNOS | Formyl group on para position |

| N-(2-formylphenyl)-4-methoxybenzenesulfonamide | CHNOS | Contains a methoxy substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.